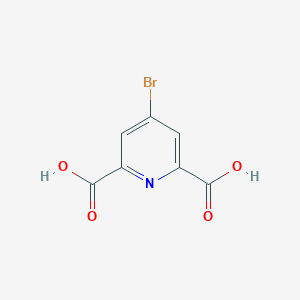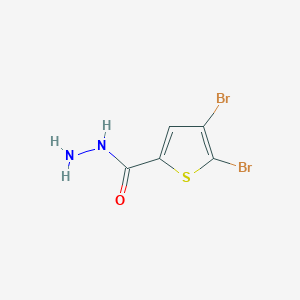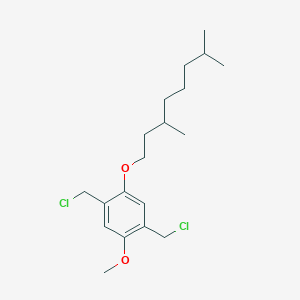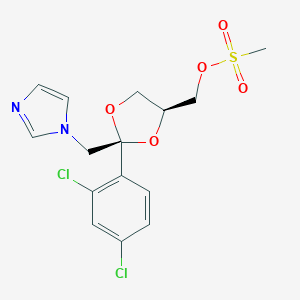
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one, also known as HPP-4382, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It also activates certain signaling pathways that promote cell survival and growth.
Biochemical And Physiological Effects
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. It has also been found to promote cell survival and growth, which can be beneficial in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also stable and can be stored for long periods without losing its properties. However, one limitation of 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one. One direction is to further investigate its anti-cancer properties and its potential as a treatment for various types of cancer. Another direction is to study its effects on neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to understand its mechanism of action and to design experiments to study its effects in greater detail.
Conclusion
In conclusion, 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties and has been studied as a potential treatment for various diseases. While its mechanism of action is not fully understood, it has several advantages for lab experiments and has several future directions for study.
Synthesis Methods
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis method involves the use of various reagents, including hexadecanal, pyrrole, and acetic anhydride, among others. The process is complex and requires expertise in organic chemistry.
Scientific Research Applications
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that 3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one has anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied as a potential treatment for various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
186379-53-3 |
|---|---|
Product Name |
3-Acetyl-1-hexadecyl-1,5-dihydro-5-hydroxy-4,5-dimethyl-2H-pyrrol-2-one |
Molecular Formula |
C24H43NO3 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
3-acetyl-1-hexadecyl-5-hydroxy-4,5-dimethylpyrrol-2-one |
InChI |
InChI=1S/C24H43NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-23(27)22(21(3)26)20(2)24(25,4)28/h28H,5-19H2,1-4H3 |
InChI Key |
VUTSERMDEOYQOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
synonyms |
3-acetyl-1-hexadecyl-5-hydroxy-4,5-dimethyl-pyrrol-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



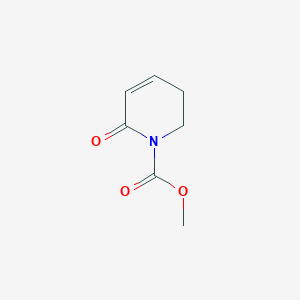
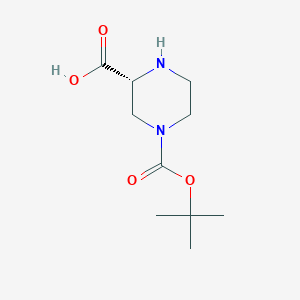


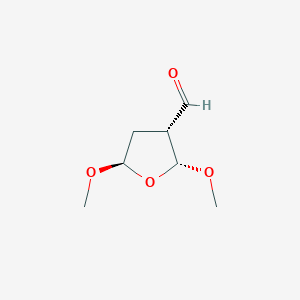

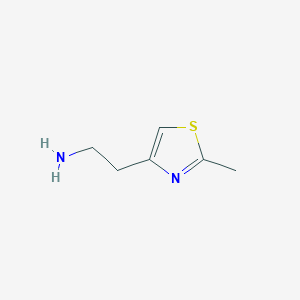
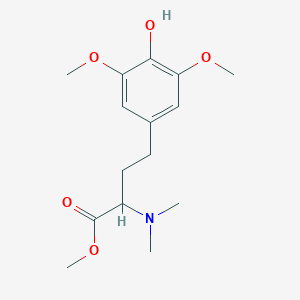

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
